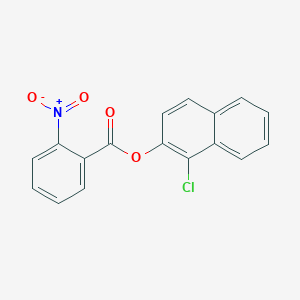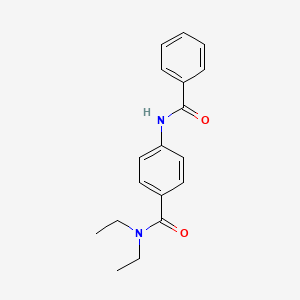![molecular formula C15H22ClNO B5723921 1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5723921.png)
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine, also known as CDP, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters such as dopamine and acetylcholine in the brain. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine has been found to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of neurotransmitters such as dopamine and acetylcholine in the brain, which can improve cognitive and motor function. 1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine has also been found to increase the levels of antioxidant enzymes and decrease the levels of inflammatory cytokines in the brain, which can protect against neurodegeneration.
実験室実験の利点と制限
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through column chromatography. It has also been extensively studied in animal models and has shown promising therapeutic effects. However, 1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine has some limitations for lab experiments. It has low solubility in water and may require the use of organic solvents for administration. In addition, the exact mechanism of action of 1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine. One direction is to further investigate its therapeutic potential in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to elucidate its exact mechanism of action and identify its molecular targets in the brain. Additionally, the development of more efficient synthesis methods and the improvement of its solubility in water may increase its potential for clinical use.
合成法
The synthesis method of 1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine involves the reaction of 4-chloro-3,5-dimethylphenol with 2-(piperidin-1-yl)ethanol in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine, which can be purified through column chromatography.
科学的研究の応用
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. 1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine has also been shown to improve motor function in animal models of Parkinson's disease. In addition, 1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine has been found to have antipsychotic effects in animal models of schizophrenia.
特性
IUPAC Name |
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-12-10-14(11-13(2)15(12)16)18-9-8-17-6-4-3-5-7-17/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSLCZPEHCGUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5723842.png)

![4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5723852.png)
![methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate](/img/structure/B5723865.png)
![2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone](/img/structure/B5723867.png)

![(1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5723883.png)
![2-(2,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5723885.png)


![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5723935.png)
![{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5723943.png)
